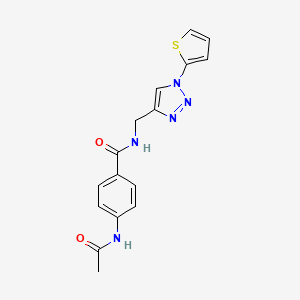

![molecular formula C17H21N3O2 B2715275 N-(4-甲氧基苯乙基)-4,5,6,7-四氢-1H-苯并[d]咪唑-5-羧酰胺 CAS No. 2034440-37-2](/img/structure/B2715275.png)

N-(4-甲氧基苯乙基)-4,5,6,7-四氢-1H-苯并[d]咪唑-5-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

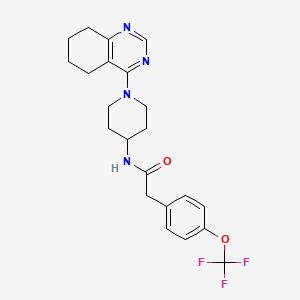

“N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to the benzimidazole class of heterocyclic compounds . Benzimidazole compounds are known for their wide spectrum of biological activities and their ability to bind to a variety of therapeutic targets due to their special spectral features and electron-rich environment .

Synthesis Analysis

The compound was synthesized by the ‘one-pot’ reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde, using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent .科学研究应用

抗肿瘤应用

苯并咪唑衍生物因其抗肿瘤特性而被探索。例如,8-氨基甲酰基-3-(2-氯乙基)咪唑并[5,1-d]-1,2,3,5-四嗪-4(3H)-酮(一种具有相似核心结构的化合物)的合成和化学性质,已显示出对 L-1210 和 P388 白血病的治疗活性,表明苯并咪唑衍生物在癌症治疗中具有潜在应用 (Stevens 等,1984)。

新化合物的合成

对苯并咪唑衍生物的研究通常侧重于合成具有潜在生物活性的新化合物。例如,已经报道了新型苯并二呋喃基衍生物(包括苯并咪唑衍生物)的合成,因为它们具有抗炎和镇痛特性 (Abu-Hashem 等,2020)。这些发现表明苯并咪唑衍生物可以成为开发新的药理活性剂的多功能支架。

抗氧化和抗增殖活性

另一项研究集中于合成和评估苯并咪唑/苯并噻唑-2-羧酰胺的抗增殖活性和抗氧化能力,突出了这些化合物在癌症研究和作为抗氧化剂方面的潜力 (Cindrić 等,2019)。

抗白血病剂

某些咪唑衍生物的合成和性质与抗白血病活性有关,进一步强调了该化学类别中化合物的潜在医学应用 (Shealy 等,1968)。

作用机制

Target of Action

N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a type of benzimidazole-5-carboxamide derivative . These compounds have been tested as potential inhibitors of the β-hematin formation in vitro . They have also shown cytotoxic activity against Jurkat E6.1 and HL60, two human cancer cell lines .

Mode of Action

The mode of action of N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves interaction with its targets, leading to changes in cellular processes. For instance, some benzimidazole-5-carboxamide derivatives have been observed to enhance apoptosis in tumor cell lines, thereby decreasing cell survival by inhibiting autophagy .

Biochemical Pathways

The biochemical pathways affected by N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide are likely related to its antimalarial and antiproliferative activities. The compound’s ability to inhibit β-hematin formation suggests it may interfere with the heme detoxification pathway in Plasmodium parasites . Its antiproliferative effects on cancer cell lines suggest it may also impact pathways related to cell growth and survival .

Result of Action

The result of the action of N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can be seen in its antimalarial and antiproliferative effects. In antimalarial tests, the compound increased the survival time of mice infected by a strain of Plasmodium berghei ANKA sensitive to chloroquine . In antiproliferative tests, the compound showed enhanced cytotoxicity against Jurkat E6.1 and HL60 cell lines .

属性

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-22-14-5-2-12(3-6-14)8-9-18-17(21)13-4-7-15-16(10-13)20-11-19-15/h2-3,5-6,11,13H,4,7-10H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEOCQOZBPJIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2CCC3=C(C2)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2715193.png)

![5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester](/img/structure/B2715199.png)

![2-(2-chloro-6-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2715201.png)

![1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2715202.png)

![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B2715205.png)

![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/no-structure.png)